N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Description
The compound N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide features a thiazole core substituted at position 4 with a 2,4-dimethylphenyl group and at position 2 with an acetamide moiety. The acetamide side chain is further modified with a 4-methoxyphenyl group. This structure combines hydrophobic (dimethylphenyl) and polar (methoxyphenyl) substituents, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-13-4-9-17(14(2)10-13)18-12-25-20(21-18)22-19(23)11-15-5-7-16(24-3)8-6-15/h4-10,12H,11H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVOIAGZFYIRRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide typically involves the reaction of 2,4-dimethylphenylamine with thioamide derivatives under specific conditions. The process can be summarized as follows:
Formation of Thiazole Ring: The initial step involves the cyclization of 2,4-dimethylphenylamine with a thioamide derivative to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles.
Scientific Research Applications
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the biosynthesis of bacterial cell walls by targeting enzymes involved in the process, leading to cell lysis and death.
Anticancer Activity: It interferes with the cell cycle and induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
Aryl Group Modifications
- Compound 15 (): Structure: 2-((2,4-dimethylphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide. Key Differences: Substitutes the 4-methoxyphenyl group with a coumarin-linked 2-oxo-2H-chromen-3-yl group.
Functional Group Additions
- Compound ML186 (): Structure: N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide. Key Differences: Incorporates a triazoloquinoline sulfanyl group instead of the 4-methoxyphenyl acetamide. Impact: This modification confers activity at the GPR55 receptor, highlighting how heterocyclic extensions can redirect biological targeting .
Modifications to the Acetamide Side Chain
Phenyl Group Substitutions
- Compound 18 (): Structure: 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide. Key Differences: Replaces the 4-methoxyphenyl group with a 4-methoxyphenyl-piperazine moiety.
- Compound 6a (): Structure: N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide. Key Differences: Substitutes the 2,4-dimethylphenyl group with a 4-hydroxy-3-methoxyphenyl group.
Biological Activity
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a synthetic compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazole derivatives have been extensively studied for their potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this specific compound, including its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound is characterized by a thiazole ring substituted with a 2,4-dimethylphenyl group and an acetamide moiety linked to a 4-methoxyphenyl group. This unique structure contributes to its biological properties.
Chemical Structure
- Molecular Formula : C18H20N2O2S
- Molecular Weight : 344.43 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thiazole ring can inhibit enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects.
- Receptor Modulation : The compound may modulate receptor activities that are crucial for cellular signaling pathways.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| This compound | Antibacterial | 15 |
| Reference Compound A | Antibacterial | 20 |
| Reference Compound B | Antifungal | 10 |
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer potential. A structure-activity relationship (SAR) analysis revealed that modifications in the phenyl substituents significantly affect cytotoxicity against cancer cell lines.
- Case Study : In vitro studies showed that the compound exhibited cytotoxicity against A-431 (human epidermoid carcinoma) and MCF-7 (breast cancer) cell lines with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A-431 | 12.5 | |
| MCF-7 | 15.0 |
Research Findings
Recent studies have highlighted the promising biological activities of this thiazole derivative:
- Antiviral Potential : Research has shown that thiazoles can inhibit viral replication by targeting viral enzymes, suggesting a potential role in antiviral therapies .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
